molecular formula C10H7NO4 B11896710 2-Amino-4-oxo-4H-chromene-3-carboxylic acid CAS No. 773870-06-7

2-Amino-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B11896710
CAS No.: 773870-06-7
M. Wt: 205.17 g/mol
InChI Key: HOVKDMWOXAPRSL-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures . Another method involves the use of chromone carboxylic acids activated with organophosphoric or phosphonium salts as coupling reagents .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. For instance, the use of nanocatalysts like MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid stands out due to its diverse pharmacological activities and its potential as a versatile scaffold for drug development. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

773870-06-7

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H7NO4/c11-9-7(10(13)14)8(12)5-3-1-2-4-6(5)15-9/h1-4H,11H2,(H,13,14)

InChI Key

HOVKDMWOXAPRSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C(=O)O

Origin of Product

United States

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